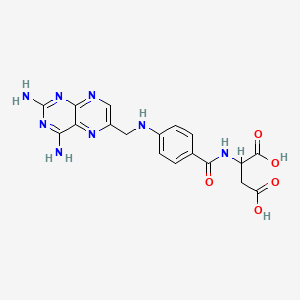

4-Aminopteroylaspartic acid

Description

Structure

3D Structure

Propriétés

Numéro CAS |

25312-31-6 |

|---|---|

Formule moléculaire |

C18H18N8O5 |

Poids moléculaire |

426.4 g/mol |

Nom IUPAC |

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid |

InChI |

InChI=1S/C18H18N8O5/c19-14-13-15(26-18(20)25-14)22-7-10(23-13)6-21-9-3-1-8(2-4-9)16(29)24-11(17(30)31)5-12(27)28/h1-4,7,11,21H,5-6H2,(H,24,29)(H,27,28)(H,30,31)(H4,19,20,22,25,26)/t11-/m0/s1 |

Clé InChI |

ODLOSKQDGGOAJH-NSHDSACASA-N |

SMILES isomérique |

C1=CC(=CC=C1C(=O)N[C@@H](CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |

SMILES canonique |

C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |

Apparence |

Solid powder |

Autres numéros CAS |

25312-31-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Aminoanfol; NSC 98535; NSC-98535; NSC98535; |

Origine du produit |

United States |

Foundational & Exploratory

The Dawn of Chemotherapy: A Technical Guide to the History and Discovery of 4-Aminopteroylaspartic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the history, discovery, and core scientific principles of 4-Aminopteroylaspartic acid, more commonly known as aminopterin (B17811). As a pivotal molecule in the history of medicine, aminopterin's journey from a laboratory curiosity to the first drug to induce remission in childhood leukemia marks the dawn of the modern era of cancer chemotherapy. This document details its mechanism of action, summarizes key quantitative data, and provides an overview of the experimental protocols that defined its biological activity.

A Landmark Discovery: The History of Aminopterin

The story of aminopterin is a tale of serendipity, keen observation, and groundbreaking scientific collaboration. In the mid-1940s, the prevailing medical consensus was that leukemia was an untreatable and invariably fatal disease. However, pioneering work on folic acid and its role in cell proliferation would soon challenge this dogma.

The key breakthrough came from the laboratory of Dr. Yellapragada Subbarow, an Indian biochemist working at Lederle Laboratories (a division of American Cyanamid). In 1947, Subbarow and his team synthesized a new compound, this compound, a derivative of folic acid.[1][2] This was not a random act of synthesis; it was part of a concerted effort to create antagonists of folic acid.

The rationale for this approach stemmed from the work of Dr. Sidney Farber, a pathologist at Children's Hospital Boston. Farber had observed that administering folic acid to children with acute leukemia seemed to accelerate the disease.[3] He hypothesized that if an excess of folic acid fueled the cancer's growth, then a compound that blocked its action—an antifolate—might have the opposite effect.

This hypothesis led to a collaboration between Farber and Subbarow. Subbarow's team at Lederle provided Farber with a series of newly synthesized antifolates, including aminopterin. In 1947, in a landmark clinical trial, Farber administered aminopterin to children with acute lymphoblastic leukemia.[3][4] The results were astonishing. For the first time in medical history, temporary remissions were observed in children with this devastating disease.[3][4] This pivotal moment is widely regarded as the birth of modern chemotherapy.[3]

While aminopterin was later largely replaced by the related and less toxic antifolate, methotrexate, in the 1950s, its discovery and successful clinical application fundamentally changed the perception of cancer treatment.[1][4] It proved that chemical agents could be used to effectively combat malignant cells, paving the way for the development of countless other chemotherapeutic drugs.

Mechanism of Action: Competitive Inhibition of Dihydrofolate Reductase

Aminopterin is a 4-amino derivative of folic acid and functions as a potent competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][5][6] DHFR is a critical enzyme in the folic acid metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][5][6]

THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By competitively binding to the active site of DHFR, aminopterin prevents the production of THF. This leads to a depletion of the nucleotide precursors necessary for DNA and RNA synthesis, ultimately inhibiting cell proliferation and leading to cell death, particularly in rapidly dividing cells such as cancer cells.[1][5][6]

The following Graphviz diagram illustrates the folic acid metabolic pathway and the inhibitory action of aminopterin.

Caption: Folic acid pathway and aminopterin's site of action.

Quantitative Data

The potency of this compound has been quantified through various in vitro studies. The following tables summarize key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) against dihydrofolate reductase and various leukemia cell lines.

| Enzyme Inhibition Data | |

| Target Enzyme | Dihydrofolate Reductase (DHFR) |

| Inhibitor | This compound (Aminopterin) |

| Ki Value | 3.7 pM[6][7] |

| Inhibition Type | Competitive[5][6] |

| Cytotoxicity Data (IC50 Values) | |||

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 4.4 | [6] |

| HL-60 | Acute Promyelocytic Leukemia | Not explicitly found, but shown to be sensitive | |

| K562 | Chronic Myelogenous Leukemia | Not explicitly found, but shown to be sensitive | |

| MOLT-4 | Acute Lymphoblastic Leukemia | Not explicitly found, but shown to be sensitive |

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time. The provided data should be considered as representative values.

Experimental Protocols

The following sections provide an overview of the methodologies used in the key experiments that established the biological activity of this compound.

Original Synthesis of this compound

Dihydrofolate Reductase (DHFR) Inhibition Assay

The inhibitory activity of aminopterin on DHFR is typically determined using a spectrophotometric assay.

Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as dihydrofolate (DHF) is reduced to tetrahydrofolate (THF). The presence of an inhibitor like aminopterin will slow down this reaction.

General Protocol:

-

Reaction Mixture Preparation: A reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a known concentration of recombinant human DHFR, NADPH, and varying concentrations of aminopterin is prepared in a multi-well plate.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, dihydrofolate (DHF).

-

Data Acquisition: The absorbance at 340 nm is measured at regular intervals using a microplate reader.

-

Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition at each aminopterin concentration is determined relative to a control reaction without the inhibitor. The Ki value is then calculated using appropriate enzyme kinetic models.

Cell Cytotoxicity Assay (e.g., Sulforhodamine B Assay)

The cytotoxic effect of aminopterin on cancer cell lines is commonly assessed using assays that measure cell viability. The Sulforhodamine B (SRB) assay is a widely used method.

Principle: The SRB assay is a colorimetric assay that measures the total protein content of cells, which is proportional to the number of viable cells.

General Protocol:

-

Cell Seeding: Leukemia cell lines (e.g., CCRF-CEM, HL-60) are seeded in 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of aminopterin and incubated for a specified period (e.g., 72 hours).

-

Cell Fixation: The cells are fixed to the plate using a solution like trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.

-

Washing: Unbound dye is washed away with a dilute acetic acid solution.

-

Dye Solubilization: The protein-bound dye is solubilized using a basic solution (e.g., 10 mM Tris base).

-

Absorbance Measurement: The absorbance of the solubilized dye is measured using a microplate reader at a wavelength of approximately 515 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each aminopterin concentration relative to untreated control cells. The IC50 value is then determined from the dose-response curve.

Logical Workflow of Discovery and Development

The discovery and initial development of this compound followed a logical progression from clinical observation to chemical synthesis and preclinical and clinical testing. This workflow can be visualized as follows:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. The first achievement of complete remission in childhood leukemia by treatment with the folic acid antagonist aminopterin | Haematologica [haematologica.org]

- 4. The first achievement of complete remission in childhood leukemia by treatment with the folic acid antagonist aminopterin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. jameslindlibrary.org [jameslindlibrary.org]

An In-Depth Technical Guide to 4-Aminopteroylaspartic Acid (Aminopterin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Aminopteroylaspartic acid, more commonly known as Aminopterin (B17811). It details its chemical structure, physicochemical and biological properties, and its mechanism of action as a potent inhibitor of dihydrofolate reductase (DHFR). This document includes structured data tables for easy reference, detailed experimental protocols for its use in cell culture, and visualizations of its signaling pathway and experimental workflows using the DOT language.

Introduction

Aminopterin, systematically named (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid, is a synthetic derivative of pterin (B48896) and a powerful folic acid antagonist.[1][2] Historically, it was one of the first antimetabolite drugs to induce temporary remissions in pediatric acute leukemia, marking a significant milestone in the development of modern chemotherapy.[2] Although largely supplanted in clinical use by methotrexate (B535133) due to a better therapeutic index, aminopterin remains a valuable tool in biomedical research, particularly as a selection agent in hybridoma technology.[1] This guide aims to provide a detailed technical resource for professionals working with this compound.

Chemical Structure and Identification

Aminopterin is structurally analogous to folic acid, with the key difference being the substitution of a hydroxyl group with an amino group at the 4-position of the pteridine (B1203161) ring. This modification is crucial for its enhanced binding affinity to dihydrofolate reductase.[2]

Synonyms: 4-Aminofolic acid, 4-Aminopteroylglutamic acid, 4-Amino-PGA, APGA, Aminopteridine, Aminopterine, Minopterin, Pteramina.[3]

Chemical Structure:

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of Aminopterin is presented in the tables below for easy comparison and reference.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C19H20N8O5 | [3] |

| Molecular Weight | 440.41 g/mol | [3] |

| Appearance | Yellow to orange-yellow crystalline powder | [3] |

| Melting Point | 225 °C | [3] |

| Solubility | Slightly soluble in ethanol. Moderately soluble in water. Soluble in aqueous sodium hydroxide (B78521) solutions. | [4] |

| logP | -1.8 | [3] |

| pKa | 5.5 |

Biological Properties

| Property | Value | Reference |

| Mechanism of Action | Competitive inhibitor of dihydrofolate reductase (DHFR) | [2][3] |

| Biological Targets | Dihydrofolate reductase (DHFR) | [2] |

| Ki for human DHFR | 34 pM (for an aminopterin analogue) | [5] |

| IC50 (CCRF-CEM cells, 72h) | 5.1 nM (for an aminopterin analogue) | [5] |

| Cellular Uptake | Via the reduced folate carrier (RFC) system | [2] |

Mechanism of Action: Inhibition of Dihydrofolate Reductase

Aminopterin exerts its biological effects by potently inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.

By competitively binding to the active site of DHFR, aminopterin blocks the production of THF. This leads to a depletion of the intracellular pool of reduced folates, thereby inhibiting the de novo synthesis of purines and thymidylate. The consequence is an arrest of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.[2][3]

Signaling Pathway Diagram

The following diagram illustrates the inhibition of the folate synthesis pathway by Aminopterin.

Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway by Aminopterin.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Aminopterin.

Synthesis, Purification, and Characterization

While the complete de novo synthesis of aminopterin is a complex multi-step process, this guide focuses on commercially available aminopterin and its application. For researchers interested in the synthesis of aminopterin analogs, a representative multi-step synthesis is described by Taylor et al. (1985), which involves the conversion of a pyrimidine (B1678525) to a pyrido[2,3-d]pyrimidine (B1209978) ring system, followed by coupling with diethyl (p-aminobenzoyl)-L-glutamate and subsequent saponification.[6]

Purification: High-performance liquid chromatography (HPLC) is a common method for the purification and analysis of aminopterin and its metabolites.[7][8][9]

-

Column: Reverse-phase C18 column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm).[7][8]

-

Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer such as ammonium (B1175870) formate.[7][8]

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of aminopterin. Studies have been conducted on the protonation of aminopterin when bound to DHFR using 13C NMR.[10]

-

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS/MS) is a sensitive method for the quantification of aminopterin in biological samples.[11] A common transition monitored is the [M+H]+ ion at m/z 441.2 to its product ion at m/z 294.0.[11]

In Vitro IC50 Determination using MTT Assay

This protocol outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of aminopterin on adherent cancer cell lines.

Materials:

-

Adherent cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Aminopterin stock solution (dissolved in a suitable solvent like DMSO or water)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of aminopterin in complete medium.

-

Remove the medium from the wells and add 100 µL of the aminopterin dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate gently for 10 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the aminopterin concentration and fit a dose-response curve to determine the IC50 value.[12]

-

Experimental Workflow Diagram:

Caption: Workflow for determining the IC50 of Aminopterin using an MTT assay.

Hybridoma Selection using HAT Medium

Aminopterin is a key component of HAT (Hypoxanthine-Aminopterin-Thymidine) medium, which is used for the selection of hybridoma cells in monoclonal antibody production.[13][14][15]

Principle: HAT medium works by blocking the de novo nucleotide synthesis pathway with aminopterin. This forces cells to rely on the salvage pathway for survival. Myeloma cells used for fusion are deficient in the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), making them unable to utilize the salvage pathway and thus they die in HAT medium. B-cells have a limited lifespan. Therefore, only the fused hybridoma cells, which inherit immortality from the myeloma cells and a functional HGPRT gene from the B-cells, can survive and proliferate in HAT medium.[14]

HAT Medium Composition:

-

Basal medium (e.g., DMEM or RPMI-1640)

-

10-20% Fetal Bovine Serum (FBS)

-

100 µM Hypoxanthine

-

0.4 µM Aminopterin

-

16 µM Thymidine

-

Antibiotics (e.g., penicillin-streptomycin)

Protocol Outline:

-

Cell Fusion: Fuse antibody-producing spleen cells with HGPRT-deficient myeloma cells using polyethylene (B3416737) glycol (PEG) or electrofusion.

-

Plating: Plate the fused cells in 96-well plates in complete medium.

-

Selection: After 24 hours, replace the medium with HAT medium.

-

Culture and Screening: Culture the cells in HAT medium for 10-14 days, replacing the medium every 2-3 days. Surviving colonies are then screened for the production of the desired monoclonal antibody.

Conclusion

Aminopterin, or this compound, is a historically significant and scientifically valuable molecule. Its potent and specific inhibition of dihydrofolate reductase provides a clear mechanism of action that has been exploited in both clinical and research settings. This technical guide has provided a detailed summary of its chemical and biological properties, along with practical experimental protocols. A thorough understanding of this compound's characteristics is essential for its safe and effective use in the laboratory.

References

- 1. Aminopterin - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Aminopterin | C19H20N8O5 | CID 169371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Synthesis and in vitro antifolate activity of rotationally restricted aminopterin and methotrexate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activities of 5-deaza analogues of aminopterin and folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HPLC Method for Separation of Folic Acid and Aminopterin on Primesep 100 Column | SIELC Technologies [sielc.com]

- 8. HPLC Method for Separation of Folic Acid, Methotrexate and Aminopterin on Primesep 100 Column | SIELC Technologies [sielc.com]

- 9. High-performance liquid chromatography separation of aminopterin-polyglutamates within red blood cells of children treated for acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A validated LC-MS/MS method for rapid determination of methotrexate in human saliva and its application to an excretion evaluation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. grokipedia.com [grokipedia.com]

- 14. HAT medium - Wikipedia [en.wikipedia.org]

- 15. oxfordreference.com [oxfordreference.com]

A Proposed Synthesis Pathway for 4-Aminopteroylaspartic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopteroylaspartic acid, a close structural analog of the well-known antifolate drug aminopterin (B17811), holds potential as a targeted therapeutic agent. Its synthesis, while not extensively documented, can be strategically devised by leveraging established synthetic methodologies for related pterin-based compounds. This technical guide outlines a proposed, multi-step chemical synthesis pathway for this compound. The synthesis is centered around the preparation of two key intermediates: 2,4-diamino-6-(bromomethyl)pteridine and diethyl N-(p-aminobenzoyl)-L-aspartate, followed by their condensation and subsequent hydrolysis. This document provides a comprehensive overview of the proposed reaction scheme, detailed experimental protocols for analogous reactions, and a summary of expected quantitative data based on similar syntheses. The logical workflow of the synthesis is also visualized using a Graphviz diagram. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the synthesis and exploration of novel antifolate agents.

Introduction

This compound is a synthetic derivative of pterin (B48896) and an analog of folic acid. Structurally, it is characterized by a 2,4-diaminopteridine (B74722) core linked via a methylene (B1212753) bridge to a p-aminobenzoyl group, which is in turn conjugated to L-aspartic acid. This structure is highly similar to that of aminopterin (4-aminopteroyl-L-glutamic acid), a potent inhibitor of dihydrofolate reductase (DHFR). The inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a crucial cofactor in the biosynthesis of nucleotides and certain amino acids, thereby impeding DNA, RNA, and protein synthesis.[1][2] Given the established anticancer and immunosuppressive properties of aminopterin, its aspartic acid analog, this compound, represents a compound of significant interest for therapeutic development.

This technical guide presents a proposed synthesis pathway for this compound, based on established chemical principles for the synthesis of aminopterin and its analogs. The proposed route is a convergent synthesis that involves the preparation of two key intermediates followed by their coupling.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a three-stage process:

-

Stage 1: Synthesis of Diethyl N-(p-aminobenzoyl)-L-aspartate. This stage involves the protection of the amino group of p-aminobenzoic acid, followed by coupling with diethyl L-aspartate and subsequent deprotection. A more direct approach starts with p-nitrobenzoyl chloride and diethyl L-aspartate, followed by reduction of the nitro group.

-

Stage 2: Synthesis of 2,4-Diamino-6-(bromomethyl)pteridine hydrobromide. This key intermediate is synthesized from 2,4-diamino-6-(hydroxymethyl)pteridine.

-

Stage 3: Coupling and Hydrolysis. The final stage involves the condensation of the two key intermediates, followed by the hydrolysis of the ester groups to yield the final product, this compound.

The overall proposed synthesis workflow is depicted in the following diagram:

Caption: Proposed Synthesis Workflow for this compound.

Data Presentation

The following tables summarize the expected quantitative data for the key steps in the proposed synthesis of this compound. The data is based on reported yields for analogous reactions in the synthesis of aminopterin and related compounds.

Table 1: Synthesis of Diethyl N-(p-aminobenzoyl)-L-aspartate

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1. Acylation | p-Nitrobenzoyl chloride, Diethyl L-aspartate | Triethylamine (B128534) | Dichloromethane (B109758) | 0 to RT | 2-4 | 90-95 | Analogous to[3][4] |

| 2. Reduction | Diethyl N-(p-nitrobenzoyl)-L-aspartate | H₂, Pd/C | Methanol | RT | 1-3 | 95-99 | Analogous to[5] |

Table 2: Synthesis of 2,4-Diamino-6-(bromomethyl)pteridine hydrobromide

| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Bromination | 2,4-Diamino-6-(hydroxymethyl)pteridine | PPh₃, NBS | Carbon Tetrachloride | 0 to RT | 12-16 | ~96 | [6][7] |

Table 3: Coupling and Hydrolysis to this compound

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1. Coupling | Diethyl N-(p-aminobenzoyl)-L-aspartate, 2,4-Diamino-6-(bromomethyl)pteridine | Base (e.g., NaH) | DMF | RT | 12-24 | 60-70 | Analogous to[8][9] |

| 2. Hydrolysis | Diethyl 4-Aminopteroylaspartate | NaOH (aq), then HCl (aq) | Water/Ethanol (B145695) | RT | 2-4 | 85-95 | Analogous to[8] |

Experimental Protocols

The following are detailed experimental protocols for the key stages of the proposed synthesis. These protocols are adapted from established procedures for the synthesis of structurally similar compounds.

Stage 1: Synthesis of Diethyl N-(p-aminobenzoyl)-L-aspartate

4.1.1. Synthesis of Diethyl N-(p-nitrobenzoyl)-L-aspartate

-

To a solution of diethyl L-aspartate hydrochloride (1.1 equivalents) in dichloromethane at 0°C, add triethylamine (2.2 equivalents) dropwise.

-

Stir the mixture for 15 minutes, then add a solution of p-nitrobenzoyl chloride (1.0 equivalent) in dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

4.1.2. Synthesis of Diethyl N-(p-aminobenzoyl)-L-aspartate

-

Dissolve diethyl N-(p-nitrobenzoyl)-L-aspartate in methanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst (approximately 5-10% by weight of the substrate).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 1-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the desired product.

Stage 2: Synthesis of 2,4-Diamino-6-(bromomethyl)pteridine hydrobromide

-

Suspend 2,4-diamino-6-(hydroxymethyl)pteridine in anhydrous dimethylformamide (DMF).

-

Add triphenylphosphine (B44618) (1.5 equivalents) to the suspension.

-

Cool the mixture to 0°C and add N-bromosuccinimide (NBS) (1.5 equivalents) portion-wise, maintaining the temperature below 5°C.

-

Stir the reaction mixture at room temperature overnight.

-

The resulting precipitate is collected by filtration, washed with cold DMF and then with diethyl ether.

-

Dry the solid under vacuum to yield 2,4-diamino-6-(bromomethyl)pteridine hydrobromide.[6][7]

Stage 3: Coupling and Hydrolysis

4.3.1. Synthesis of Diethyl 4-Aminopteroylaspartate

-

To a solution of diethyl N-(p-aminobenzoyl)-L-aspartate (1.0 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0°C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 2,4-diamino-6-(bromomethyl)pteridine hydrobromide (1.0 equivalent) in anhydrous DMF dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

4.3.2. Synthesis of this compound

-

Dissolve diethyl 4-aminopteroylaspartate in a mixture of ethanol and water.

-

Add a 1N aqueous solution of sodium hydroxide (B78521) (2.5 equivalents) and stir at room temperature for 2-4 hours.

-

Monitor the hydrolysis by TLC.

-

Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Mandatory Visualizations

The following diagrams visualize the key chemical transformations in the proposed synthesis pathway.

Caption: Reaction Scheme for Stage 1.

Caption: Reaction Scheme for Stage 2.

Caption: Reaction Scheme for Stage 3.

Conclusion

This technical guide provides a detailed, albeit proposed, synthetic pathway for this compound. By adapting established methodologies for the synthesis of aminopterin and its analogs, a viable route involving the preparation and coupling of key intermediates has been outlined. The provided experimental protocols and expected quantitative data serve as a valuable starting point for the practical synthesis of this promising compound. Further optimization of reaction conditions will be necessary to maximize yields and purity. The successful synthesis of this compound will enable its biological evaluation and the exploration of its potential as a novel therapeutic agent.

References

- 1. Aminopterin - LKT Labs [lktlabs.com]

- 2. Aminopterin - Wikipedia [en.wikipedia.org]

- 3. CN110668968A - Preparation method of p-aminobenzoyl glutamic acid - Google Patents [patents.google.com]

- 4. CN105439895A - Preparation method of N (4-aminobenzoyl)-L-glutamic acid - Google Patents [patents.google.com]

- 5. N-(p-Aminobenzoyl)glutamic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Preparation method of 2,4-diamino-6-bromomethyl pteridine - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN102952137A - Preparation method of 2,4-diamino-6-bromomethyl pteridine - Google Patents [patents.google.com]

- 8. Synthesis and biological activities of 5-deaza analogues of aminopterin and folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antifolate evaluation of the aminopterin analogue with a bicyclo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of 4-Aminopteroylaspartic Acid: A Technical Guide to Dihydrofolate Reductase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopteroylaspartic acid, more commonly known as aminopterin (B17811), is a potent antifolate agent that has played a significant role in the history of chemotherapy. As the 4-amino derivative of folic acid, its mechanism of action is centered on the competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in cellular metabolism.[1][2][3][4][5] This in-depth technical guide elucidates the core mechanism of aminopterin, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways to provide a comprehensive resource for researchers and drug development professionals.

Mechanism of Action: Competitive Inhibition of Dihydrofolate Reductase

The primary molecular target of aminopterin is dihydrofolate reductase (DHFR).[1][2][3][4][5] DHFR is a crucial enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor.[6][7] THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[6]

Aminopterin's structure is highly similar to that of the natural substrate, folic acid, allowing it to bind with high affinity to the active site of the DHFR enzyme.[1] This binding is competitive and exceptionally tight, effectively blocking the binding of DHF and halting the production of THF.[2][3][4][8] The inhibition of DHFR by aminopterin is characterized by a slow-binding mechanism.[9]

The depletion of the intracellular pool of THF has profound downstream consequences. Without sufficient THF, the de novo synthesis of purines and the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) are inhibited.[10] This leads to a cessation of DNA, RNA, and protein synthesis, ultimately resulting in cell cycle arrest and apoptosis (programmed cell death).[1][11]

Quantitative Data on Aminopterin Inhibition

The potency of aminopterin as a DHFR inhibitor is demonstrated by its low inhibition constant (Ki) and half-maximal inhibitory concentration (IC50).

| Parameter | Value | Target/Cell Line | Reference |

| Ki | 3.7 pM | Dihydrofolate Reductase (DHFR) | [2][3][4][12] |

| IC50 | 4.4 nM | CCRF-CEM cells (human leukemia) | [2] |

| Ki (analogue) | 34 pM | Human Dihydrofolate Reductase (DHFR) | [13] |

Signaling Pathway of DHFR Inhibition by Aminopterin

The following diagram illustrates the central role of DHFR in the folate pathway and the inhibitory effect of aminopterin, leading to the disruption of nucleotide synthesis.

Caption: The inhibitory action of aminopterin on the DHFR signaling pathway.

Experimental Protocols

In Vitro DHFR Inhibition Assay (Spectrophotometric)

This protocol outlines a standard in vitro biochemical assay to determine the inhibitory activity of aminopterin on purified DHFR enzyme. The principle of this assay is to monitor the decrease in absorbance at 340 nm, which is characteristic of the oxidation of NADPH to NADP+ during the reduction of DHF to THF.[7][8]

Materials and Reagents:

-

Purified human recombinant DHFR enzyme

-

Aminopterin

-

Dihydrofolate (DHF)

-

NADPH

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of aminopterin in DMSO.

-

Prepare a stock solution of DHF in assay buffer (may require gentle warming to dissolve).

-

Prepare a stock solution of NADPH in assay buffer.

-

Dilute the purified DHFR enzyme to the desired working concentration in cold assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

A series of dilutions of aminopterin (or vehicle control - DMSO).

-

DHFR enzyme solution.

-

-

Include control wells:

-

No inhibitor control: Assay buffer, DMSO, and DHFR enzyme.

-

Blank: Assay buffer and substrates (DHF and NADPH) without the enzyme.

-

-

-

Pre-incubation:

-

Mix the contents of the wells gently and incubate the plate at room temperature for 15 minutes to allow aminopterin to bind to the DHFR enzyme.

-

-

Reaction Initiation:

-

Initiate the reaction by adding a solution of DHF and NADPH to all wells.

-

-

Measurement:

-

Immediately place the plate in the microplate reader and begin kinetic measurement of the absorbance at 340 nm every 30 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Plot the percent inhibition against the logarithm of the aminopterin concentration to determine the IC50 value.

-

Caption: Experimental workflow for the in vitro DHFR inhibition assay.

Cell-Based Proliferation Assay (MTT Assay)

This protocol is used to determine the effect of aminopterin on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line (e.g., CCRF-CEM)

-

Cell culture medium

-

Aminopterin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of aminopterin in the cell culture medium and add them to the respective wells. Include untreated cells as a control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the logarithm of the aminopterin concentration to determine the IC50 value.

Conclusion

This compound (aminopterin) is a highly potent and well-characterized inhibitor of dihydrofolate reductase. Its mechanism of action, involving the competitive inhibition of DHFR and the subsequent disruption of nucleotide synthesis, provides a clear rationale for its use as an anticancer agent. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and professionals working in the field of drug development and cancer biology, facilitating further investigation and understanding of this important class of molecules.

References

- 1. Aminopterin - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Aminopterin (4-Aminofolic acid) | Folic Acid/ DHFR Antagonist | DC Chemicals [dcchemicals.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, aminopterin, methotrexate and their 5-deaza analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. Requirement of de novo protein synthesis for aminopterin-induced apoptosis in a mouse myeloma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aminopterin Datasheet DC Chemicals [dcchemicals.com]

- 13. Synthesis and in vitro antifolate activity of rotationally restricted aminopterin and methotrexate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Role and Function of 4-Aminopteroyl-amino Acids

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Technical Guide on the Biological Role and Function of 4-Aminopteroylaspartic Acid and its Archetype, Aminopterin (B17811)

Note on the Investigated Compound: Initial literature searches for "this compound" did not yield specific data for a compound with this exact name. It is plausible that this name is a variant or misnomer for the well-characterized antifolate, Aminopterin (4-aminopteroyl-L-glutamic acid), or represents a less-studied synthetic analog. This guide will therefore focus on the extensive data available for Aminopterin as a representative 4-aminopteroyl-amino acid, providing a robust framework for understanding its biological activities. A dedicated section will discuss the potential implications of substituting the glutamic acid moiety with aspartic acid based on established structure-activity relationships.

Executive Summary

Aminopterin is a potent folic acid antagonist that plays a crucial role as a competitive inhibitor of dihydrofolate reductase (DHFR).[1][2] Its high affinity for DHFR effectively halts the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and certain amino acids.[1] This disruption of one-carbon metabolism leads to the inhibition of DNA, RNA, and protein synthesis, ultimately resulting in cell cycle arrest and apoptosis.[3] These properties underpin its application as an antineoplastic and immunosuppressive agent.[2] This document provides a detailed overview of the biological functions of Aminopterin, its mechanism of action, quantitative efficacy data, and relevant experimental protocols.

Core Biological Role and Mechanism of Action

The primary biological target of Aminopterin is the enzyme dihydrofolate reductase (DHFR).[2] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[4] THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[5]

Aminopterin, structurally similar to folic acid, competitively binds to the active site of DHFR with an affinity approximately 1000-fold greater than the natural substrate.[2] This tight, almost irreversible binding effectively blocks the regeneration of THF. The resulting depletion of the intracellular THF pool leads to an inhibition of thymidylate synthase and other THF-dependent enzymes, causing a cessation of DNA synthesis and repair, and ultimately leading to cell death, particularly in rapidly proliferating cells such as cancer cells.

The Folate Signaling Pathway and DHFR Inhibition

The following diagram illustrates the central role of DHFR in the folate pathway and the inhibitory action of Aminopterin.

Caption: Folate metabolism pathway and the inhibitory effect of Aminopterin on DHFR.

Quantitative Data on Biological Activity

The potency of Aminopterin has been quantified through various in vitro studies. The following tables summarize its inhibitory constant (Ki) against DHFR and its cytotoxic activity (IC50) in different cancer cell lines.

Table 1: Inhibitory Potency of Aminopterin against Dihydrofolate Reductase

| Enzyme Source | Ki (Inhibition Constant) | Reference |

| Human (recombinant) | 3.7 pM | [6][7][8][9] |

| Chicken Liver | Not specified, slow tight-binding inhibitor | [10] |

| Escherichia coli | Not specified, slow tight-binding inhibitor | [10] |

Table 2: Cytotoxic Activity of Aminopterin in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (50% Inhibitory Concentration) | Exposure Time | Reference |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 4.4 nM | 72 h | [7] |

| COG-LL-356 | Acute Lymphoblastic Leukemia | Potent activity observed | 72 h | [6] |

| NALM-6 | Acute Lymphoblastic Leukemia | Potent activity observed | 72 h | [6] |

| L1210 | Murine Leukemia | Potent activity observed | 48 h | [7] |

| Various Leukemia & Lymphoma | Pediatric Leukemia/Lymphoma | Median: 17 nM | 120 h | [11] |

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory potency of a compound against DHFR.

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.[12]

Materials:

-

Recombinant human DHFR enzyme

-

Dihydrofolic acid (DHF)

-

NADPH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA)

-

Test compound (Aminopterin)

-

96-well UV-transparent microplate

-

Microplate reader capable of kinetic reads at 340 nm

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing assay buffer, a fixed concentration of NADPH (e.g., 100 µM), and DHFR enzyme (e.g., 5-10 nM).

-

Add varying concentrations of Aminopterin to the wells. Include a control well with no inhibitor.

-

Initiate the reaction by adding the substrate, DHF (e.g., 10-50 µM).

-

Immediately begin measuring the decrease in absorbance at 340 nm every 15-30 seconds for 10-15 minutes.

-

Calculate the initial reaction velocities (V) from the linear portion of the absorbance curve.

-

Determine the percent inhibition for each Aminopterin concentration relative to the control.

-

Plot percent inhibition versus the logarithm of the Aminopterin concentration to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.

Caption: A generalized workflow for determining DHFR inhibition.

Cell Viability (MTT) Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of Aminopterin on cultured cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[13]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Aminopterin

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of Aminopterin. Include untreated control wells.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

-

Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the Aminopterin concentration to determine the IC50 value.

Discussion: The Hypothetical this compound

While direct experimental data on this compound is not available, its potential biological activity can be inferred from the well-established structure-activity relationships of antifolates. The primary structural difference between Aminopterin and the hypothetical this compound is the amino acid moiety: glutamic acid versus aspartic acid.

Aspartic acid has one fewer methylene (B1212753) group in its side chain compared to glutamic acid. This seemingly minor change can have significant impacts on two key aspects of the drug's function:

-

Binding to Dihydrofolate Reductase (DHFR): The glutamic acid side chain of antifolates like Aminopterin and Methotrexate (B535133) forms critical interactions within the active site of DHFR. The shorter side chain of aspartic acid might lead to a suboptimal positioning of the terminal carboxylate group, potentially weakening the binding affinity to DHFR. This could result in a higher Ki value and reduced inhibitory potency compared to Aminopterin.

-

Polyglutamylation: Inside the cell, antifolates are metabolized by the enzyme folylpolyglutamate synthetase (FPGS), which adds additional glutamate (B1630785) residues to the molecule. This process, known as polyglutamylation, traps the drug inside the cell and can increase its affinity for DHFR and other folate-dependent enzymes. Aminopterin is known to be a better substrate for FPGS than Methotrexate.[14] The substitution with aspartic acid would likely make this compound a poor substrate for FPGS, as the enzyme is specific for glutamate. This would prevent its intracellular retention and accumulation, likely leading to significantly reduced cytotoxic activity.

Caption: Structure-activity relationship comparison of Aminopterin and hypothetical this compound.

Conclusion

Aminopterin is a highly potent inhibitor of dihydrofolate reductase, a key enzyme in cellular metabolism. Its mechanism of action, involving the depletion of tetrahydrofolate and subsequent inhibition of nucleotide synthesis, is well-established and forms the basis of its therapeutic use. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of oncology and drug development. While "this compound" remains a hypothetical compound in the mainstream scientific literature, understanding the structure-activity relationships of antifolates suggests that it would likely be a less potent inhibitor of cell growth compared to Aminopterin due to potentially weaker DHFR binding and significantly impaired polyglutamylation. Further research involving the synthesis and biological evaluation of such an analog would be necessary to confirm these predictions.

References

- 1. Aminopterin | C19H20N8O5 | CID 169371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Aminopterin - Wikipedia [en.wikipedia.org]

- 4. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Aminopterin (4-Aminofolic acid) | Folic Acid/ DHFR Antagonist | DC Chemicals [dcchemicals.com]

- 9. Aminopterin Datasheet DC Chemicals [dcchemicals.com]

- 10. Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, aminopterin, methotrexate and their 5-deaza analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. broadpharm.com [broadpharm.com]

- 14. Enhanced polyglutamylation of aminopterin relative to methotrexate in the Ehrlich ascites tumor cell in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Aminopteroylaspartic Acid: A Classical Antifolate Analog - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopteroylaspartic acid, a classical antifolate analog, represents a significant class of chemotherapeutic agents that target the fundamental cellular process of folate metabolism. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on the inhibition of dihydrofolate reductase (DHFR), its transport into cells via folate transporters, and the resultant impact on nucleotide biosynthesis and cell proliferation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and workflows to support researchers and professionals in the field of drug development.

Mechanism of Action: Inhibition of Dihydrofolate Reductase

Classical antifolates, including this compound and its close analog aminopterin, exert their cytotoxic effects primarily by inhibiting the enzyme dihydrofolate reductase (DHFR).[1][2][3] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2][4] THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3][5]

By competitively binding to the active site of DHFR, this compound blocks the regeneration of THF, leading to a depletion of intracellular folate cofactors.[1] This disruption of one-carbon metabolism results in the inhibition of DNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[3]

Signaling Pathway: DHFR Inhibition and Downstream Effects

Cellular Transport

The efficacy of this compound is highly dependent on its ability to enter target cells. As a hydrophilic molecule, it requires specific carrier-mediated transport systems to cross the cell membrane. The two primary transporters involved in the uptake of folates and antifolates are the Reduced Folate Carrier (RFC) and the Proton-Coupled Folate Transporter (PCFT).[6][7][8]

-

Reduced Folate Carrier (RFC): Also known as SLC19A1, RFC is ubiquitously expressed in mammalian tissues and is the major transporter for reduced folates and classical antifolates at neutral pH.[6][9][10]

-

Proton-Coupled Folate Transporter (PCFT): Also known as SLC46A1, PCFT functions optimally at an acidic pH and is the primary mechanism for intestinal folate absorption.[7][11][12] It is also expressed in some tumors, where the acidic microenvironment can facilitate antifolate uptake.[7]

Logical Relationship: Antifolate Transport into a Cancer Cell

References

- 1. Dihydrofolate reductase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 3. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chapter 27 [columbia.edu]

- 6. Structure and Function of the Reduced Folate Carrier: A Paradigm of A Major Facilitator Superfamily Mammalian Nutrient Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The proton-coupled folate transporter: physiological and pharmacological roles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biology of the Major Facilitative Folate Transporters SLC19A1 and SLC46A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure and function of the reduced folate carrier a paradigm of a major facilitator superfamily mammalian nutrient transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Folate transporter 1 - Wikipedia [en.wikipedia.org]

- 11. Proton-coupled folate transporter - Wikipedia [en.wikipedia.org]

- 12. bioivt.com [bioivt.com]

A Deep Dive into the Structural Distinctions of 4-Aminopteroylaspartic Acid and Folic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and functional differences between 4-Aminopteroylaspartic acid, more commonly known as aminopterin (B17811), and its parent compound, folic acid. Understanding these distinctions is paramount for researchers in oncology, immunology, and drug development, as the subtle alteration in chemical structure leads to a profound difference in biological activity, transforming a vital vitamin into a potent therapeutic agent.

Core Structural Differences: The Critical Amine Group

The fundamental structural difference between folic acid and aminopterin lies in the substitution at the 4-position of the pteridine (B1203161) ring. In folic acid, this position is occupied by a hydroxyl (-OH) group, whereas in aminopterin, it is replaced by an amino (-NH2) group.[1] This seemingly minor change from a hydroxyl to an amino group is the cornerstone of aminopterin's potent antifolate activity.[1]

Folic acid itself is not biologically active; it must first be reduced to dihydrofolate (DHF) and then to the active form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR).[2] THF is a crucial cofactor in the transfer of one-carbon units for the synthesis of nucleotides (purines and thymidylate) and certain amino acids, which are essential for DNA, RNA, and protein synthesis.[3][4]

The 4-amino substitution in aminopterin dramatically increases its binding affinity for DHFR, making it a powerful competitive inhibitor of the enzyme.[1][3] This high-affinity binding effectively blocks the production of THF, leading to a depletion of the nucleotide precursors necessary for cell proliferation.[3]

References

- 1. Aminopterin | C19H20N8O5 | CID 169371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Preparation of aminopterin and p-aminobenzoylglutamic acid specifically labeled with carbon-13 in the benzoyl carbonyl - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemistry and Biology of Aminopterin and its Relationship to Folate Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-aminopteroyl-L-glutamic acid, commonly known as aminopterin (B17811), a potent antifolate agent. It delves into its chemical structure, mechanism of action as a dihydrofolate reductase (DHFR) inhibitor, and its intricate relationship with the folate metabolic pathway. This document clarifies the nomenclature, particularly addressing the distinction from the term "4-aminopteroylaspartic acid," and presents a comparative analysis with its well-known derivative, methotrexate (B535133). Detailed experimental protocols for key biological assays are provided, alongside quantitative data on its inhibitory activity and pharmacokinetic properties. Furthermore, signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language to facilitate a deeper understanding of its biochemical context and practical applications in research and drug development.

Introduction: Clarifying the Nomenclature - Aminopterin vs. This compound

Aminopterin is a synthetic folate analog that played a pioneering role in the history of chemotherapy.[1][2] Its correct chemical name is 4-aminopteroyl-L-glutamic acid .[1][2][3][4] It is crucial to note that the term "this compound" is not the standard nomenclature for aminopterin and appears to be a misnomer, likely arising from confusion with the glutamic acid moiety that is an integral part of its structure. Folic acid and its analogs, including aminopterin and methotrexate, are characterized by a pteridine (B1203161) ring, a para-aminobenzoic acid (PABA) moiety, and a glutamic acid residue. The substitution of this glutamic acid with aspartic acid would result in a different chemical entity with potentially distinct biological properties. This guide will focus on the well-characterized and clinically relevant compound, 4-aminopteroyl-L-glutamic acid, hereafter referred to as aminopterin.

Aminopterin was the first drug to induce remissions in children with acute leukemia and served as the precursor to methotrexate.[5] It is a more potent inhibitor of dihydrofolate reductase (DHFR) than methotrexate.[5][6] Despite its early success, it was largely replaced by methotrexate due to a perceived unpredictable toxicity profile.[4][5] However, recent research has renewed interest in aminopterin, citing its greater cellular accumulation and more reliable bioavailability compared to methotrexate.[5]

Chemical Structure and Mechanism of Action

Aminopterin's structure is very similar to that of folic acid, with the key difference being the substitution of a hydroxyl group at the 4-position of the pteridine ring with an amino group. This seemingly minor modification dramatically increases its binding affinity for dihydrofolate reductase (DHFR).

Dihydrofolate Reductase Inhibition

DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.

By competitively and tightly binding to the active site of DHFR, aminopterin blocks the production of THF.[1][2] This leads to a depletion of the intracellular pool of reduced folates, thereby inhibiting the synthesis of nucleic acids and proteins, ultimately resulting in cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells.[1][3]

Quantitative Data: A Comparative Analysis

The following tables summarize key quantitative data for aminopterin and its close analog, methotrexate, providing a basis for comparison of their biological activities.

Table 1: In Vitro DHFR Inhibition

| Compound | Target Enzyme | Ki (nM) | IC50 (nM) | Source Organism |

| Aminopterin | Dihydrofolate Reductase | 0.0037 | - | Cell-free assay |

| Methotrexate | Dihydrofolate Reductase | - | ~1 | Human |

| Aminopterin | Dihydrofolate Reductase | - | - | L1210 murine leukemia |

| Methotrexate | Dihydrofolate Reductase | - | - | L1210 murine leukemia |

Note: Ki and IC50 values can vary depending on the assay conditions and the source of the enzyme.

Table 2: In Vitro Cytotoxicity against Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) | Exposure Time (h) |

| Aminopterin | Pediatric Leukemia/Lymphoma (median) | 17 | 120 |

| Methotrexate | Pediatric Leukemia/Lymphoma (median) | 78 | 120 |

| Aminopterin | L1210 (murine leukemia) | ~1 | 48 |

| Methotrexate | L1210 (murine leukemia) | ~10 | 48 |

| Aminopterin | CCRF-CEM (human leukemia) | 4.4 | 72 |

| Methotrexate | CCRF-CEM (human leukemia) | ~30 | 72 |

Table 3: Pharmacokinetic Properties in Humans

| Parameter | Aminopterin | Methotrexate |

| Oral Bioavailability | ~100%[5] | Variable (Dose-dependent) |

| Mean Area Under the Curve (AUC) | 0.52 ± 0.03 µmol·h/L (oral)[5] | Variable |

| Cellular Accumulation in Blasts | Higher than Methotrexate[6] | Lower than Aminopterin[6] |

Signaling and Metabolic Pathways

The primary signaling pathway disrupted by aminopterin is the folate metabolic pathway. By inhibiting DHFR, it creates a bottleneck in the synthesis of essential precursors for DNA, RNA, and protein synthesis.

References

- 1. Aminopterin - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Facebook [cancer.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Phase II Trial of Oral Aminopterin for Adults and Children with Refractory Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A case for the use of aminopterin in treatment of patients with leukemia based on metabolic studies of blasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Aminopteroylaspartic Acid: A Technical Guide to an Archetypal Antifolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-aminopteroylaspartic acid, a compound closely related to the well-known folate antagonist, aminopterin (B17811). Due to the scarcity of information on the aspartic acid conjugate, this document will focus on its near structural and functional analog, 4-aminopteroyl-L-glutamic acid, commonly known as aminopterin. Aminopterin is a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway, and has been a cornerstone in the development of chemotherapy. This guide will delve into its chemical identity, mechanism of action, quantitative data on its biological activity, and detailed experimental protocols relevant to its study.

Chemical Identification and Properties

| Identifier | Value |

| Common Name | Aminopterin |

| Synonyms | 4-Aminofolic acid, 4-Amino-PGA, 4-Aminopteroyl-L-glutamic acid |

| CAS Number | 54-62-6 |

| IUPAC Name | (2S)-2-[[4-[[(2,4-diaminopteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid |

| Molecular Formula | C₁₉H₂₀N₈O₅ |

| Molecular Weight | 440.41 g/mol |

Mechanism of Action

Aminopterin exerts its biological effects through the potent and competitive inhibition of dihydrofolate reductase (DHFR).[1][2] DHFR is a key enzyme in the folate pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[1] By blocking DHFR, aminopterin leads to a depletion of the intracellular THF pool, which in turn inhibits cellular proliferation, particularly in rapidly dividing cells such as cancer cells.

Signaling Pathway of Dihydrofolate Reductase Inhibition

References

Methodological & Application

Application Notes and Protocols for 4-Aminopteroylaspartic Acid in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 4-Aminopteroylaspartic acid, also known as Aminopterin, in various cell culture assays. This document outlines the compound's mechanism of action and provides detailed protocols for assessing its cytotoxic, apoptotic, and cell cycle effects.

Introduction and Mechanism of Action

This compound (Aminopterin) is a potent antineoplastic agent and a direct antagonist of folic acid.[1] Its primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway.[1]

DHFR catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By binding with high affinity to DHFR, Aminopterin blocks the production of THF, leading to a depletion of nucleotide precursors. This ultimately inhibits DNA, RNA, and protein synthesis, culminating in cell cycle arrest and apoptosis.[1]

Caption: Mechanism of this compound action.

Cytotoxicity Assessment: IC50 Determination

A fundamental step in characterizing the effect of this compound is to determine its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%. A common method for this is the MTT assay, a colorimetric assay that measures cellular metabolic activity.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with DMSO or PBS, depending on the compound's solvent) and a blank (medium only).

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Caption: Workflow for determining IC50 using the MTT assay.

Data Presentation: IC50 Values

The following table presents illustrative IC50 values for this compound in different cancer cell lines after 72 hours of treatment.

| Cell Line | Cancer Type | IC50 (nM) (Illustrative) |

| HeLa | Cervical Cancer | 15.5 |

| MCF-7 | Breast Cancer | 25.2 |

| A549 | Lung Cancer | 40.8 |

| Jurkat | T-cell Leukemia | 8.9 |

Apoptosis Detection by Annexin V/PI Staining

Apoptosis, or programmed cell death, is a key outcome of treatment with antifolate drugs. An early hallmark of apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, making it useful for identifying late apoptotic and necrotic cells.

Experimental Protocol: Annexin V/PI Flow Cytometry

-

Cell Treatment: Seed cells in 6-well plates and treat them with this compound at concentrations around the determined IC50 for 24 or 48 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common).

-

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

Data Presentation: Apoptosis Analysis

The table below shows sample data for the percentage of viable, apoptotic, and necrotic cells after treatment, based on a representative experiment.[2]

| Treatment Group | % Viable Cells | % Apoptotic Cells | % Necrotic Cells |

| Untreated Control | 95.1 ± 2.3 | 3.5 ± 1.1 | 1.4 ± 0.5 |

| This compound (30 µM, 24h) | 60.7 ± 4.5 | 32.8 ± 3.9 | 6.5 ± 1.8 |

| This compound (30 µM, 48h) | 35.2 ± 5.1 | 55.4 ± 6.2 | 9.4 ± 2.1 |

Cell Cycle Analysis

Given that this compound inhibits DNA synthesis, it is expected to cause perturbations in the cell cycle. Cell cycle analysis using PI staining and flow cytometry allows for the quantification of cells in the G0/G1, S, and G2/M phases based on their DNA content.[3][4]

Experimental Protocol: Cell Cycle Analysis by PI Staining

-

Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

-

Cell Harvesting: Collect all cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet with cold PBS.

-

Fixation: Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

-

Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry. The DNA content will be measured, and software will be used to model the cell cycle phases and determine the percentage of cells in G0/G1, S, and G2/M.

Caption: Workflow for cell cycle analysis using PI staining.

Data Presentation: Cell Cycle Distribution

The following table summarizes the effects of this compound on cell cycle phase distribution, based on a representative experiment.[2]

| Treatment Group | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Untreated Control | 55.4 ± 3.1 | 30.1 ± 2.5 | 14.5 ± 1.8 |

| This compound (30 µM, 24h) | 40.2 ± 2.8 | 48.5 ± 3.3 | 11.3 ± 1.5 |

References

Application Notes and Protocols for the Analytical Detection of 4-Amino-4-deoxy-N10-methylpteroic acid (DAMPA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-4-deoxy-N10-methylpteroic acid (DAMPA) is a primary metabolite of the widely used anticancer and immunosuppressant drug, methotrexate (B535133) (MTX). The monitoring of MTX and its metabolites, including DAMPA and 7-hydroxymethotrexate (7-OH-MTX), is crucial for therapeutic drug monitoring (TDM) to ensure efficacy and minimize toxicity. This document provides detailed application notes and experimental protocols for the analytical detection of DAMPA in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) methods.

Analytical Methods Overview

The principal analytical techniques for the quantification of DAMPA and other methotrexate metabolites are LC-MS/MS and HPLC, often with UV or fluorescence detection. LC-MS/MS is generally preferred due to its superior sensitivity, selectivity, and specificity, which is particularly important in complex biological matrices like plasma and urine.[1][2] Immunoassays are also used for MTX monitoring, but they can suffer from cross-reactivity with metabolites like DAMPA, potentially leading to inaccurate results.[3][4][5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the analysis of methotrexate and its metabolites.[2] This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry.

Key Advantages:

-

High sensitivity and specificity.

-

Ability to simultaneously quantify multiple analytes (e.g., MTX, 7-OH-MTX, and DAMPA).

-

Reduced risk of interference from matrix components.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV or fluorescence detection is a well-established and robust method for the determination of MTX and its metabolites. While generally less sensitive than LC-MS/MS, it provides reliable quantification for clinical monitoring. Post-column photolytic conversion to fluorescent products can enhance the sensitivity of HPLC methods.[6]

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated analytical methods for the detection of DAMPA and other relevant methotrexate metabolites.

Table 1: LC-MS/MS Method Performance

| Analyte | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Reference |

| DAMPA | Plasma | 3.4 | 10 - 1000 | 102.3 | [6] |

| MTX | Plasma | 2.3 | 10 - 1000 | 85.8 | [6] |

| 7-OH-MTX | Plasma | 0.38 | 10 - 1000 | 91.1 | [6] |

| MTX | Plasma | 25 nmol/L | up to 50 µmol/L | 24 | [1] |

| 7-OH-MTX | Plasma | 25 nmol/L | up to 50 µmol/L | 57 | [1] |

| MTX | Plasma | 5.0 | 5.0 - 10000.0 | >90 | [7] |

| 7-OH-MTX | Plasma | 5.0 | 5.0 - 10000.0 | >90 | [7] |

Table 2: HPLC Method Performance

| Analyte | Matrix | LLOQ (µg/mL) | Linearity Range (µg/mL) | Recovery (%) | Reference |

| DAMPA | Plasma | 0.075 | N/A | 85 | [6] |

| MTX | Plasma | 0.075 | N/A | 79.0 | [6] |

| 7-OH-MTX | Plasma | 0.075 | N/A | 86.9 | [6] |

| MTX | Plasma | 5 ng/mL | N/A | 87 | [6] |

| 7-OH-MTX | Plasma | 5 ng/mL | N/A | 80 | [6] |

| MTX | Plasma | 5 ng/mL | 8 - 60 | N/A | [8] |

Experimental Protocols

Protocol 1: LC-MS/MS for the Simultaneous Determination of Methotrexate, 7-Hydroxymethotrexate, and DAMPA in Human Plasma

This protocol is a composite based on methodologies described in the cited literature.[1][7]

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 20 µL of internal standard solution (e.g., methotrexate-d3).

-

Add 300 µL of methanol (B129727) (or methanol with 1% zinc sulfate) to precipitate proteins.

-

Vortex the mixture for 3 minutes.

-